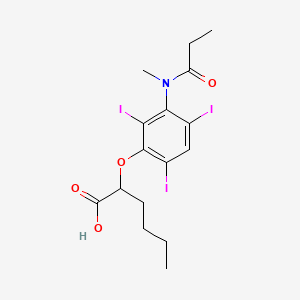
2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a phenoxy group, and a carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid typically involves multiple steps:
Iodination of Phenol: The phenol is iodinated to introduce three iodine atoms at the 2, 4, and 6 positions.
Amidation: The iodinated phenol is then reacted with N-methylpropionamide to form the N-methylpropionamido derivative.
Etherification: The resulting compound undergoes etherification with hexanoic acid to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, use of catalysts, and purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The iodine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amine derivatives are formed.
Substitution: Substituted phenoxy derivatives are produced.
Aplicaciones Científicas De Investigación
2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to its triiodinated structure.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, or cellular signaling.
Comparación Con Compuestos Similares
- 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butanoic acid
- 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)pentanoic acid
Comparison:
- Uniqueness: The hexanoic acid derivative is unique due to its longer aliphatic chain, which may influence its solubility, reactivity, and biological activity.
- Properties: Compared to its butanoic and pentanoic acid analogs, the hexanoic acid derivative may exhibit different pharmacokinetics and biodistribution profiles.
Propiedades
Número CAS |
24340-27-0 |
|---|---|
Fórmula molecular |
C16H20I3NO4 |
Peso molecular |
671.05 g/mol |
Nombre IUPAC |
2-[2,4,6-triiodo-3-[methyl(propanoyl)amino]phenoxy]hexanoic acid |
InChI |
InChI=1S/C16H20I3NO4/c1-4-6-7-11(16(22)23)24-15-10(18)8-9(17)14(13(15)19)20(3)12(21)5-2/h8,11H,4-7H2,1-3H3,(H,22,23) |
Clave InChI |
KUIXXSYZPPSFJG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)CC)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


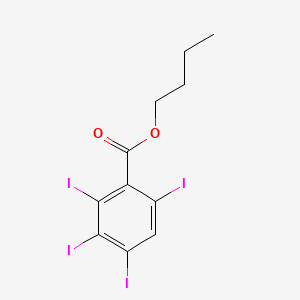

![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
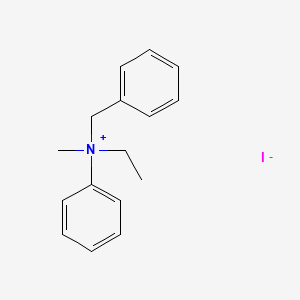
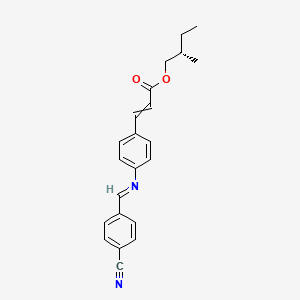
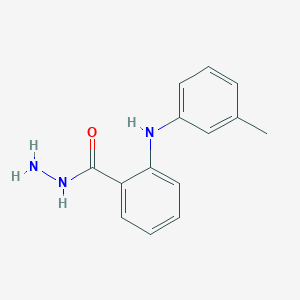

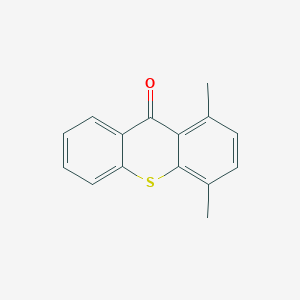

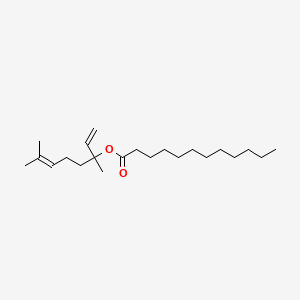
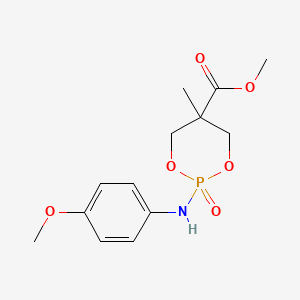
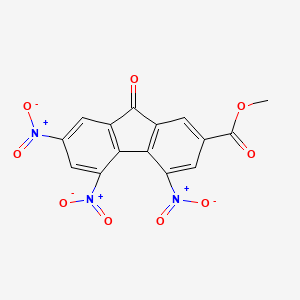
![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)

